2-(4,6-dichloro-1H-indol-3-yl)acetic acid
Description
Contextualization within Indole-Based Chemical Scaffolds in Scientific Inquiry
The indole (B1671886) ring, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.netresearchgate.net Its structural rigidity, coupled with the electron-rich nature of the pyrrole nitrogen, allows it to participate in various non-covalent interactions with biological macromolecules, making it a frequent component of pharmacologically active compounds. researchgate.net The indole framework is the core of the essential amino acid tryptophan, and by extension, a vast array of natural products and signaling molecules, including the neurotransmitter serotonin (B10506) and the plant hormone auxin (indole-3-acetic acid). researchgate.net
In drug discovery, the indole scaffold's versatility is evident in its presence in numerous approved therapeutic agents with diverse applications, including anticancer, antimicrobial, and anti-inflammatory drugs. researchgate.netresearchgate.net Researchers continually explore the synthesis of novel indole derivatives, modifying the core structure at various positions to modulate biological activity, physicochemical properties, and target specificity. researchgate.netnih.gov This extensive body of work underscores the foundational importance of the indole scaffold in the ongoing quest for new therapeutic agents.
Significance of Dichloroindoles in Contemporary Chemical and Biological Research
The introduction of halogen atoms, particularly chlorine, onto the indole scaffold is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of a parent compound. Dichloroindoles, which feature two chlorine substituents, are of particular interest. The position of the chlorine atoms on the indole ring can dramatically influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with biological targets.
For instance, research into halogenated auxins has shown that chlorination can significantly enhance activity compared to the parent compound, indole-3-acetic acid (IAA). biorxiv.orgoup.com Specifically, 4-chloroindole-3-acetic acid (4-Cl-IAA) and 6-chloroindole-3-acetic acid (6-Cl-IAA) are recognized as highly potent natural auxins. biorxiv.orgnih.gov The synthesis of various dichloroindole derivatives, such as 5,6-dichloroindole-3-acetic acid, has been pursued to explore these structure-activity relationships further, leading to the discovery of compounds with potent growth-inhibiting activities. nih.gov Dichloroindoles also serve as important synthetic intermediates for more complex molecules, including potential new drugs for neurodegenerative diseases. google.com The study of dichloroindoles thus provides valuable insights into how halogenation patterns can be used to fine-tune the biological profiles of indole-based compounds.
Research Trajectories of 2-(4,6-Dichloro-1H-indol-3-yl)acetic Acid and its Analogs
Direct and extensive research specifically on this compound is not as widely documented as for some of its isomers. However, its chemical lineage places it within the well-established class of halogenated indole auxins, and its synthesis follows established chemical principles. The synthesis of related 4- and 6-chloroindole-3-acetic acids has been achieved through methods like the condensation of the corresponding indolylmagnesium iodide complexes with chloroacetonitrile, followed by hydrolysis. researchgate.net The foundational Fischer indole synthesis is another prominent method for creating substituted indoles, which can then be further modified to produce the acetic acid side chain. tandfonline.comorgsyn.orgorganic-chemistry.org
While specific biological studies on the 4,6-dichloro isomer are limited, research into a closely related analog, a 4,6-dichloroindole carboxylic acid derivative known as PSB-12150, highlights a significant research trajectory. This compound has been identified as an effective antagonist of the GPR17 ligand, suggesting its potential as a precursor for new drugs targeting conditions like multiple sclerosis and neurodegenerative diseases. google.com
The broader research landscape is dominated by studies of other mono- and di-chloro analogs, which provide a predictive context for the potential activity of the 4,6-dichloro isomer. The auxin activity of chlorinated IAAs is particularly well-studied, with potency being highly dependent on the position of the chlorine atom.
| Compound | Relative Activity Compared to IAA | Key Research Findings |
|---|---|---|
| Indole-3-acetic acid (IAA) | Baseline (1x) | The most common, widespread natural plant auxin. biorxiv.org |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | ~10x more active | A potent natural auxin found in legumes; involved in nutrient mobilization and senescence. biorxiv.orgpublications.gc.ca |
| 6-Chloroindole-3-acetic acid (6-Cl-IAA) | ~19x more active | Demonstrates significantly enhanced auxin activity in bioassays. biorxiv.org |
| 5,6-Dichloroindole-3-acetic acid (5,6-Cl2-IAA) | Potent auxin | Serves as a precursor to even stronger growth-inhibiting compounds like 2-(5,6-dichloro-3-indolyl)propionic acid. nih.gov |
The synthesis of these analogs often begins with appropriately substituted starting materials, such as 2-chloro-6-nitrotoluene (B1664060) for 4-Cl-IAA, which then undergo a series of reactions to build the indole ring and append the acetic acid side chain. tandfonline.com These synthetic routes are crucial for generating a library of analogs to probe structure-activity relationships and develop new plant growth regulators or herbicidal agents. nih.gov
| Method | Description | Applicability |
|---|---|---|
| Fischer Indole Synthesis | Cyclization of aryl hydrazones in the presence of an acid catalyst. organic-chemistry.org | A versatile and widely used method for a variety of substituted indoles. orgsyn.org |
| Organometallic Condensation | Reaction of an indolylmagnesium iodide complex with chloroacetonitrile, followed by hydrolysis. researchgate.net | Specifically documented for the synthesis of 4- and 6-chloroindole-3-acetic acids. researchgate.net |
| Multi-step from Substituted Toluenes | Involves building the indole ring from a substituted precursor, such as 2-chloro-6-nitrotoluene to form 4-chloroindole. tandfonline.com | Used for practical, large-scale synthesis of specific isomers like 4-Cl-IAA. tandfonline.com |
The collective research on these analogs indicates that this compound likely possesses potent biological activity, warranting further investigation as a plant growth regulator or as a scaffold for medicinal chemistry applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4,6-dichloro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTGBOYWQQKIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315535 | |
| Record name | (4,6-Dichloro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63352-95-4 | |
| Record name | 4,6-Dichloro-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63352-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 295296 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063352954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC295296 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4,6-Dichloro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-(4,6-Dichloro-1H-indol-3-yl)acetic Acid
Classic indole (B1671886) syntheses, such as the Fischer indole synthesis, and variations thereof, provide a foundational basis for assembling the dichloroindole scaffold.
The Japp–Klingemann reaction serves as a valuable method for preparing arylhydrazones, which are key intermediates in the Fischer indole synthesis. wikipedia.org This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or a β-keto-ester. wikipedia.org In the context of synthesizing the target molecule, 2,4-dichlorobenzenediazonium (B1215582) chloride would be reacted with a suitable β-keto-ester, such as ethyl 2-methylacetoacetate. The resulting arylhydrazone can then be subjected to the acidic conditions of the Fischer indole synthesis to induce cyclization and form the indole ring. wikipedia.org
The Fischer indole synthesis itself is a robust and widely used method for constructing indole rings from arylhydrazones and aldehydes or ketones under acidic conditions. wikipedia.orgalfa-chemistry.com The reaction proceeds through a chim.itchim.it-sigmatropic rearrangement of the enamine tautomer of the hydrazone. mdpi.com For the synthesis of this compound, the corresponding (4,6-dichlorophenyl)hydrazine would be reacted with a keto-acid or a keto-ester equivalent of the acetic acid side chain. The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride, is crucial for the reaction's success. wikipedia.orgmdpi.com
Table 1: Key Reactions in the Synthesis of Indole Derivatives
| Reaction | Reactants | Product | Key Features |
| Japp-Klingemann Reaction | Aryl diazonium salt, β-keto-ester | Arylhydrazone | Forms the precursor for Fischer indole synthesis. wikipedia.org |
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde or Ketone | Indole | Acid-catalyzed cyclization. wikipedia.org |
An alternative strategy involves the N-alkylation of a pre-formed 4,6-dichloroindole ring with a haloacetic acid derivative, such as ethyl chloroacetate. This approach is contingent on the availability of the 4,6-dichloroindole starting material. The alkylation is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in an appropriate solvent like acetonitrile (B52724) or DMF. researchgate.net The resulting ester is then hydrolyzed to yield the final carboxylic acid product. This method offers a more direct route to the final product, provided the starting dichloroindole is accessible.
Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to synthesizing complex molecules in a single pot. nih.gov While specific cascade reactions for the direct synthesis of this compound are not extensively documented, the principles of cascade synthesis can be applied. For instance, a palladium-mediated cascade Tsuji-Trost reaction followed by a Heck coupling has been described for the synthesis of other indole-3-acetic acid derivatives. researchgate.net Adapting such a strategy to incorporate the dichloro-substituted aniline (B41778) precursor could provide a novel and efficient route to the target molecule.
Optimization of Reaction Parameters and Yields in this compound Synthesis
Optimizing the reaction conditions is paramount for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.
In the Fischer indole synthesis, the nature and concentration of the acid catalyst can significantly influence the reaction outcome. nih.gov For instance, the use of milder acids or solid acid catalysts like montmorillonite (B579905) clay can sometimes prevent side reactions and improve yields. nih.gov The reaction temperature is another critical factor; while higher temperatures can accelerate the reaction, they may also lead to decomposition of the starting materials or products. organic-chemistry.org A systematic study of these parameters is essential to identify the optimal conditions for the synthesis of this compound.
The presence of electron-withdrawing groups, such as the chloro substituents on the benzene (B151609) ring, can affect the reactivity of the arylhydrazine in the Fischer indole synthesis. youtube.com These groups can hinder the reaction, necessitating harsher conditions or longer reaction times. mdpi.com Understanding these electronic effects is crucial for designing an effective synthetic strategy.
Table 2: Factors Influencing Reaction Optimization
| Parameter | Effect on Reaction | Potential Adjustments |
| Catalyst | Influences reaction rate and selectivity. | Screening of various Brønsted and Lewis acids. wikipedia.orgmdpi.com |
| Solvent | Affects solubility and reaction kinetics. | Testing a range of polar and non-polar solvents. |
| Temperature | Impacts reaction rate and product stability. | Optimization to balance rate and decomposition. organic-chemistry.org |
| Substituent Effects | Electron-withdrawing groups can decrease reactivity. | Adjusting reaction conditions to overcome deactivation. youtube.com |
Derivatization and Functionalization of the this compound Core
The this compound molecule possesses several reactive sites that can be targeted for derivatization and functionalization, allowing for the creation of a library of related compounds.
The indole ring is susceptible to electrophilic substitution, with the C3 position being the most reactive. chim.it However, since this position is already substituted, further electrophilic attack would likely occur at other positions on the indole ring, guided by the directing effects of the existing substituents. The C2 position is a common site for functionalization when C3 is blocked. chim.it
The carboxylic acid side chain offers a versatile handle for a variety of chemical transformations. Standard organic reactions can be employed to modify this group:
Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). masterorganicchemistry.com This allows for the introduction of various alkyl or aryl groups.
Amide Coupling: The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides. This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). luxembourg-bio.comgrowingscience.com This opens up possibilities for creating a diverse array of amide derivatives.
These derivatization strategies provide a means to systematically modify the structure of this compound, enabling the exploration of structure-activity relationships in various chemical and biological contexts.
Synthesis of Structural Analogs and Isomers for Comparative Studies
The synthesis of structural analogs and isomers of halogenated indole-3-acetic acids is crucial for comparative biological studies. These studies help to elucidate the structure-activity relationships, where variations in the substitution pattern on the indole ring can lead to significant differences in biological effects. While specific literature on the synthesis of a wide range of isomers for this compound is limited, the general strategies can be inferred from the synthesis of other halogenated and substituted indole-3-acetic acid (IAA) analogs.
A common approach involves starting with a appropriately substituted nitrotoluene. For instance, the synthesis of 4-chloroindole-3-acetic acid (4-Cl-IAA) and its esters begins with 2-chloro-6-nitrotoluene (B1664060). nih.gov This highlights a key strategy: the final substitution pattern on the indole ring is often determined by the choice of the initial starting material. By selecting different chlorinated or multi-substituted nitrotoluenes, a variety of dichloro- and other halo-substituted IAA analogs could theoretically be produced for comparative analysis.
Another versatile method for generating analogs is through the modification of the indole-3-acetic acid scaffold itself. This can involve reactions such as esterification or amidation. For example, IAA can be converted to 2-(1H-indol-3-yl)acetyl chloride by reacting it with thionyl chloride. researchgate.net This highly reactive intermediate can then be treated with various substituted anilines to create a library of amide derivatives. researchgate.net This modular approach allows for the systematic introduction of different functional groups to probe their impact on activity.
Furthermore, α-substituted analogs of indole-3-acetic acids have been synthesized to explore the effect of modifications to the acetic acid side chain. nih.gov A general synthetic route for these compounds may involve the protection of the carboxylic acid group as a methyl ester, followed by the introduction of an alkyl group at the α-position using a strong base like lithium diisopropylamide (LDA) and an appropriate alkyl bromide. nih.gov Subsequent deprotection yields the desired α-substituted indole-3-acetic acid analog.
The table below summarizes various synthetic approaches used to generate analogs of indole-3-acetic acid for comparative studies.
| Analog Class | Starting Material(s) | Key Synthetic Steps | Reference |
| Ring-Substituted (e.g., 4-Cl-IAA) | Substituted Nitrotoluene (e.g., 2-chloro-6-nitrotoluene) | Classical indole synthesis pathway (e.g., Fischer, Leimgruber-Batcho) | nih.gov |
| Side-Chain Amides | Indole-3-acetic acid, Thionyl chloride, Substituted anilines | 1. Formation of acyl chloride. 2. Base-catalyzed condensation with aniline. | researchgate.net |
| α-Substituted Side-Chain | Indole-3-acetic acid methyl ester, Alkyl bromide | 1. Deprotonation at α-carbon with LDA. 2. Alkylation with R-Br. 3. Saponification. | nih.gov |
| Ring-Substituted (e.g., 4-CH₃-IAA) | 2,3-dimethylnitrobenzene | Classical indole synthesis pathway | researchgate.net |
These methodologies provide a framework for the systematic development of a wide range of analogs of this compound, enabling detailed investigation into how specific structural features influence its chemical and biological properties.
Green Chemistry Approaches in Dichloroindole Acetic Acid Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. Applying these principles to the synthesis of dichloroindole acetic acid derivatives is essential for developing sustainable and environmentally responsible manufacturing processes.
A key focus of green chemistry in indole synthesis is the replacement of harsh reaction conditions and hazardous reagents. semanticscholar.org Traditional methods like the Fischer indole synthesis often require high temperatures and strong acids, which can lead to significant waste and safety concerns. semanticscholar.org Modern approaches seek to use milder conditions and more benign reagents. For example, an innovative two-step reaction has been developed to assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. semanticscholar.org This method proceeds under mild conditions, uses ethanol (B145695) as a solvent, and avoids the need for a metal catalyst, representing a significant improvement in sustainability. semanticscholar.org
The choice of solvent is another critical aspect of green synthesis. Many classical organic reactions utilize hazardous and non-environmentally friendly solvents like dichloromethane (B109758). researchgate.net Green chemistry promotes the use of safer alternatives such as water, ethanol, or performing reactions under solvent-free conditions. For instance, a greener approach to preparing acetanilide, a related transformation involving an aniline, utilizes heating the aniline with zinc dust in acetic acid, thereby avoiding hazardous solvents and acetic anhydride. researchgate.net
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a core principle of green chemistry. Syntheses that involve multi-component reactions (MCRs) are often highly atom-economical. The Ugi multicomponent reaction followed by an acid-induced cyclization to form the indole core is an example of a strategy that incorporates most of the atoms from the reactants into the final product, minimizing waste. semanticscholar.org
The following table compares conventional and green approaches for key transformations relevant to indole synthesis.
| Transformation | Conventional Method | Green Chemistry Approach | Key Advantages of Green Approach |
| Indole Ring Formation | Fischer Synthesis: Phenylhydrazine and a ketone/aldehyde under harsh acidic, high-temperature conditions. semanticscholar.org | Ugi MCR followed by cyclization: Uses anilines, glyoxal, formic acid, and isocyanides in ethanol. semanticscholar.org | Mild conditions, no metal catalyst, use of a benign solvent, high atom economy. |
| Acylation/Amidation | Use of hazardous solvents like dichloromethane and toxic bases like pyridine. researchgate.net | Solvent-free reactions or use of greener solvents like ethyl acetate; use of less toxic bases. unibo.it | Reduced toxicity, easier workup, less environmental impact. |
| Use of Reagents | Use of corrosive reagents like liquid bromine or hazardous materials like acetic anhydride. researchgate.net | In-situ generation of reagents (e.g., bromine from HBr/H₂O₂) or use of less hazardous alternatives (e.g., acetic acid with a catalyst). researchgate.net | Improved safety, reduced waste, avoidance of hazardous material transport and storage. |
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable, aligning with modern standards for chemical production.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Pharmacophore Models for 2-(4,6-Dichloro-1H-indol-3-yl)acetic Acid Derivatives
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For indole-3-acetic acid (IAA) derivatives, including this compound, the pharmacophore is generally understood to consist of the indole (B1671886) scaffold, which provides a hydrophobic core, and the carboxylic acid group, which acts as a hydrogen bond donor and acceptor.
The specific pharmacophore for this compound derivatives would be characterized by:
An indole ring system as the primary scaffold.
A carboxylic acid moiety (or a bioisostere) attached at the C3 position, crucial for receptor interaction.
Specific halogen substitutions on the benzene (B151609) ring of the indole nucleus that modulate the electronic and lipophilic properties of the molecule.
Computational methods are often employed to develop and refine pharmacophore models, which can then be used to screen for new compounds with similar biological activities nih.govnih.gov.
The presence, number, and position of halogen atoms on the indole ring significantly influence the biological activity of IAA derivatives. Halogenation can affect the compound's lipophilicity, electronic distribution, and metabolic stability, thereby altering its interaction with biological targets.
Studies on various halogenated IAAs have shown that both the type of halogen and its position are critical. For instance, 4-chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring auxin with higher activity than the parent IAA in some bioassays researchgate.netnih.govpublications.gc.ca. Research comparing monohalogenated IAAs has revealed that the substitution site has a profound impact on bioactivity iucr.org.
For di-halogenated derivatives, such as this compound, the specific substitution pattern is expected to confer distinct properties. The dichlorination at positions 4 and 6 would create a unique electronic environment on the indole ring, potentially leading to enhanced or altered biological activity compared to other di- and mono-halogenated analogs nih.govnih.gov. The increased lipophilicity due to the two chlorine atoms could also enhance membrane permeability.
| Compound | Substitution Pattern | Observed Biological Activity Trend | Reference |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | Unsubstituted | Baseline auxin activity | wikipedia.org |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Monochloro at C4 | Higher activity than IAA in some assays | researchgate.netnih.gov |
| 5,6-Dichloroindole-3-acetic acid (5,6-Cl2-IAA) | Dichloro at C5 and C6 | Potent auxin activity | nih.gov |
| This compound | Dichloro at C4 and C6 | Expected to have potent and potentially selective biological activity based on halogenation patterns | N/A |
The acetic acid side chain at the C3 position of the indole ring is a critical feature for the biological activity of this class of compounds. The carboxylic acid group can exist in both its protonated and deprotonated (carboxylate) forms at physiological pH. This allows it to act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the binding pocket of target proteins oup.com.
In the context of auxin activity, the carboxylate group of IAA is known to be essential for binding to the TIR1/AFB family of auxin receptors. The orientation of the carboxylic acid group relative to the indole ring is also a key determinant of activity iucr.org. Modifications of the acetic acid moiety, such as esterification or conversion to an amide, can significantly alter the biological activity. For example, ester derivatives of 4-Cl-IAA have shown potent biological activities, in some cases stronger than the free acid, which may be due to altered uptake and metabolism researchgate.nettandfonline.com. Conjugation of the carboxylic acid with amino acids can also modulate activity, with some conjugates showing enhanced or prolonged effects nih.gov.
Correlating Structural Modifications with Research-Level Biological Outcomes
Systematic structural modifications of the this compound scaffold and the subsequent evaluation of their biological effects are fundamental to establishing a clear SAR.
The position of substituents on the indole ring has a dramatic effect on the biological activity of IAA derivatives. Studies on monohalogenated IAAs have demonstrated that substitution at different positions (C4, C5, C6, or C7) leads to compounds with varying degrees of auxin activity iucr.org. For example, 4-Cl-IAA is generally more active than 5-Cl-IAA, 6-Cl-IAA, and 7-Cl-IAA iucr.org. This highlights the sensitivity of the biological target to the electronic and steric properties of the indole ring.
| Substituent Position on Indole Ring | General Impact on Auxin Activity | Reference |
|---|---|---|
| C4 | Substitution, particularly with halogens, often leads to high activity. | researchgate.netnih.gov |
| C5 | Substitution can lead to moderate to high activity. | iucr.org |
| C6 | Substitution generally results in moderate activity. | iucr.org |
| C7 | Substitution often leads to lower activity compared to other positions. | iucr.org |
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a compound. For indole derivatives, lipophilicity plays a significant role in their ability to cross biological membranes and reach their target sites nih.gov.
The introduction of two chlorine atoms in this compound significantly increases its lipophilicity compared to the parent IAA. This increased lipophilicity may enhance its ability to penetrate cell membranes. However, there is often an optimal range of lipophilicity for biological activity. Excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. Therefore, the relationship between lipophilicity and bioactivity is often parabolic, with an optimal logP value for a given biological effect. Studies on various indole derivatives have aimed to correlate their experimentally determined lipophilicity with their biological activities to guide the design of new compounds with improved properties nih.gov.
Rational Design Principles for Novel this compound Analogs
Based on the SAR insights discussed above, several rational design principles can be formulated for the development of novel analogs of this compound with potentially enhanced or more specific biological activities:
Modification of the Acetic Acid Moiety : The carboxylic acid group can be replaced with bioisosteres such as tetrazole, hydroxamic acid, or sulfonamide to explore different interactions with the target protein and to modulate the compound's acidity and pharmacokinetic properties. Esterification or amidation of the carboxylic acid could be explored to create prodrugs with altered solubility and cell permeability.
Alteration of the Halogenation Pattern : The chlorine atoms at the C4 and C6 positions can be replaced with other halogens (e.g., fluorine, bromine) to fine-tune the electronic and steric properties of the indole ring. The synthesis of analogs with different di- or tri-halogenation patterns could also lead to compounds with novel activity profiles.
Introduction of Other Substituents : Small alkyl or alkoxy groups could be introduced at other positions of the indole ring (e.g., C2, C5, C7) to probe the steric and electronic requirements of the binding site.
N-Substitution on the Indole Ring : The indole nitrogen can be substituted with various groups (e.g., alkyl, benzyl) to explore additional binding interactions and to modify the compound's physicochemical properties nih.gov.
By systematically applying these design principles and utilizing computational tools such as pharmacophore modeling and molecular docking, it is possible to rationally design and synthesize new this compound analogs with improved biological profiles.
Biological Activities and Mechanistic Investigations Research Oriented
Molecular and Cellular Mechanisms of Action
The molecular behavior of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid and its derivatives has been a subject of scientific inquiry, particularly concerning its interactions with proteins and nucleic acids, and its potential to modulate key biological receptors and enzymes.
Interaction with Biological Targets and Protein Modulation
While specific protein modulation by this compound is an area of ongoing research, studies on structurally related indole (B1671886) compounds provide insights into potential interactions. For instance, research on indole-3-acetic acid (IAA), a parent compound, has demonstrated its ability to bind to cytosol proteins. nih.gov Competition experiments have indicated a specificity of this binding, suggesting that the molecular configuration is crucial for its activity. nih.gov Furthermore, the protein nature of the IAA-binding molecule has been confirmed through enzymatic and thermolability studies. nih.gov
In a study of a structurally similar compound, [(5,6-dichloro-9a-propyl-3-oxo-2,3,9,9a-tetrahydro-1-H-fluoren-7-yl)-oxy] acetic acid (DPOFA), both of its enantiomers were found to be highly bound to plasma protein. nih.gov The (R)-(+)-isomer showed a higher unbound fraction (2%) compared to the (S)-(-)-enantiomer (0.8%). nih.gov This stereoselectivity in plasma protein binding was identified as the primary reason for the differences in the elimination of the enantiomers, rather than enzymatic activity. nih.gov
| Compound | Binding Target | Key Findings | Reference |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | Cytosol proteins | High binding affinity with specificity for auxin activity. | nih.gov |
| [(5,6-dichloro-9a-propyl-3-oxo-2,3,9,9a-tetrahydro-1-H-fluoren-7-yl)-oxy] acetic acid (DPOFA) | Plasma protein | High degree of binding with stereoselective differences in unbound fractions. | nih.gov |
Influence on DNA Conformational Changes
The interaction of indole derivatives with DNA is a critical aspect of their biological activity. Studies on indole-3-acetic acid (IAA) have shown that its skatolyl radical can react with and bind to DNA. nih.gov Research on indole-3-propionic acid (IPA), another related compound, indicates that it binds to the minor groove of DNA, particularly in A-T rich regions, primarily through hydrogen bonds and hydrophobic interactions. nih.gov This binding forms a stable complex without significantly altering the DNA's conformation. nih.gov While these findings pertain to related indole compounds, they suggest a potential mechanism by which this compound might interact with DNA.
Ligand Binding Site Analysis
Significant research has been conducted on the interaction of a closely related compound, 2-carboxy-4,6-dichloro-1H-indole-3-propionic acid (often referred to as MDL29,951), with specific receptor sites.
NMDA Receptor Glycine (B1666218) Site: The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine, for activation. nih.gov Antagonists of the glycine site have shown therapeutic promise with fewer side effects than direct NMDA receptor antagonists. nih.govresearchgate.net Substituted indole-2-carboxylates have been developed as potent glycine site antagonists. nih.gov While direct binding data for this compound is limited, the structural similarities to known glycine site antagonists suggest it may have activity at this site.
GPR17: The G protein-coupled receptor 17 (GPR17) is an orphan receptor implicated in the modulation of CNS myelination. nih.govnih.gov The compound 2-carboxy-4,6-dichloro-1H-indole-3-propionic acid has been identified as a synthetic agonist for GPR17. nih.govmdpi.com A tritium-labeled version of this compound, [3H]PSB-12150, has been developed as a radioligand to study GPR17 binding. nih.gov Saturation binding experiments with this radioligand on membranes of CHO cells expressing human GPR17 revealed a KD of 1256 ± 138 nM and a Bmax of 56.6 ± 5.8 pmol/mg protein. nih.gov This demonstrates a specific and saturable binding to a single site on the receptor. nih.gov It is important to note that this agonist is considered non-selective as it also interacts with NMDA receptors. mdpi.com
| Receptor | Ligand | Binding Parameters | Reference |
|---|---|---|---|
| GPR17 | [3H]PSB-12150 (Tritiated 2-carboxy-4,6-dichloro-1H-indole-3-propionic acid) | KD: 1256 ± 138 nM, Bmax: 56.6 ± 5.8 pmol/mg protein | nih.gov |
Enzyme Inhibition Mechanisms (e.g., COX-2)
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators in the inflammatory process, converting arachidonic acid into prostaglandins. nih.gov Inhibition of COX-2 is a major therapeutic strategy for anti-inflammatory drugs. nih.gov While many indole derivatives have been investigated as COX inhibitors, there is currently a lack of specific research demonstrating the direct inhibition of COX-2 by this compound. The general mechanism of COX-2 inhibitors involves blocking the active site of the enzyme, thereby preventing the synthesis of pro-inflammatory prostaglandins.
Research into Anti-Inflammatory Effects
The potential anti-inflammatory properties of this compound can be inferred from studies on related indole compounds.
Research into Antimicrobial and Antibiofilm Effects
No studies were identified that specifically investigate the antimicrobial or antibiofilm properties of this compound against pathogenic bacteria or fungi.
There is no available research on the efficacy of this compound in inhibiting or eradicating biofilms formed by common pathogens.
Information regarding the structure-activity relationship (SAR) for the antibacterial effects of this compound is not available in the current scientific literature.
No published research was found detailing the antifungal activity of this compound against any fungal species.
Research into Anticancer and Cytotoxic Effects
There is a lack of specific data on the anticancer and cytotoxic potential of this compound.
No studies were found that assessed the effect of this compound on the viability of any cancer cell lines.
Without primary cytotoxicity data, no investigations into the potential molecular mechanisms or signaling pathways underlying any antitumor activity of this compound have been published.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic States and Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods can elucidate the distribution of electrons, the energies of molecular orbitals, and how the structure is influenced by substituents. For indole (B1671886) derivatives, these calculations are crucial for explaining their spectroscopic properties and reactivity. nih.gov
The indole ring system is a well-known chromophore, and its electronic properties are sensitive to substitution. The introduction of two chlorine atoms at the 4- and 6-positions of the indole ring in 2-(4,6-dichloro-1H-indol-3-yl)acetic acid is expected to significantly modulate its electronic structure compared to the parent indole-3-acetic acid (IAA).
Chlorine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M) due to its lone pairs of electrons. In aromatic systems, the mesomeric effect often influences the π-electron system. These substitutions can alter the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A detailed analysis using DFT would likely show a lowering of the HOMO-LUMO energy gap, which typically results in a bathochromic (red) shift in the UV-Visible absorption spectrum. Theoretical studies on other substituted indoles have confirmed that such substitutions impact the electron density and photophysical properties of the indole core.
Computational methods allow for the precise calculation of key thermodynamic variables, which describe the stability and energy of a molecule under different conditions. For a given molecule, several different spatial arrangements, or conformers, may exist. Theoretical calculations can identify the most stable conformers and their relative energies.
Studies on the parent compound, indole-3-acetic acid, have used DFT to identify stable conformers and calculate their thermodynamic parameters. banglajol.inforesearchgate.net Similar computational analysis of this compound would involve geometry optimization of its possible conformers, followed by frequency calculations to confirm them as true energy minima. From these calculations, thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs Free Energy (G) can be determined across a range of temperatures. banglajol.info This data is essential for understanding the compound's stability and conformational preferences.
Table 1: Illustrative Thermodynamic Parameters for a Conformer of an Indole Acetic Acid Derivative (Based on IAA studies) This table is an example of the type of data generated from thermodynamic calculations and is based on findings for the parent compound, Indole-3-acetic acid (IAA). researchgate.net
| Temperature (K) | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (G) (kcal/mol) |
| 100 | 2.5 | 75.1 | -5.0 |
| 298.15 | 6.8 | 101.5 | -23.4 |
| 500 | 14.2 | 125.3 | -48.4 |
| 1000 | 40.1 | 168.9 | -128.8 |
Molecular Docking and Simulation Studies of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is critical in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target.
For indole acetic acid derivatives, which are known to interact with various enzymes and receptors, molecular docking can provide significant insights. nih.gov A docking study of this compound would involve placing the molecule into the binding site of a target protein. The software would then calculate a "docking score," which is an estimation of the binding free energy. A lower (more negative) score generally indicates a stronger, more favorable interaction.
While docking provides a static picture of the binding, Molecular Dynamics (MD) simulations can model the dynamic behavior of the ligand-receptor complex over time. Conformational analysis of this compound, like that performed for IAA, would focus on the rotational freedom of the acetic acid side chain relative to the indole ring. nih.gov
Prediction of Bioactive Ligands and Pharmacological Profiles
The chemical structure of a compound contains the necessary information to predict its potential biological activities. In silico tools can analyze a structure and forecast its pharmacological profile based on similarities to known bioactive molecules.
For this compound, software programs like PASS (Prediction of Activity Spectra for Substances) can be used. researchgate.net This tool compares the input structure to a large database of known bioactive compounds and calculates the probability that the new compound will exhibit certain biological activities (e.g., anti-inflammatory, antimicrobial, enzyme inhibition) or toxicities. The prediction is based on the presence of specific structural fragments associated with those activities. The indole core, the acetic acid moiety, and the dichlorination pattern would all contribute to the final predicted spectrum of activities, guiding further experimental validation.
Analytical and Characterization Methodologies in 2 4,6 Dichloro 1h Indol 3 Yl Acetic Acid Research
Chromatographic Separation and Purity Assessment Methods (e.g., TLC, HPLC)
Chromatographic techniques are fundamental for separating 2-(4,6-dichloro-1H-indol-3-yl)acetic acid from reaction mixtures or biological extracts and for assessing its purity.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring reaction progress and checking compound purity. For indole (B1671886) derivatives, silica (B1680970) gel plates (e.g., silica gel 60 F₂₅₄) are commonly used as the stationary phase. A mixture of a nonpolar solvent, a moderately polar solvent, and a small amount of acid is typically used as the mobile phase to ensure good separation and spot shape. academicjournals.orgresearchgate.net A representative solvent system could be chloroform:ethyl acetate:formic acid. academicjournals.org Visualization can be achieved under UV light (at 254 nm) or by staining with a suitable reagent.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the quantitative analysis and purification of indole-3-acetic acid and its derivatives due to its high resolution and sensitivity. researchgate.net
Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode used.
Stationary Phase: C8 or C18 columns are typically employed, which separate compounds based on their hydrophobicity. nih.govcsic.es
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often acidified with acetic acid or formic acid to suppress the ionization of the carboxylic acid group) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is common. jabonline.innih.gov
Detection: Detection is usually performed using a UV detector, monitoring at the absorbance maximum of the indole ring (around 280 nm), or a fluorescence detector for enhanced sensitivity and selectivity with fluorescent analogues. researchgate.net
Typical RP-HPLC Parameters for Analysis of Indole Acetic Acids
| Parameter | Description |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 - 20 µL |
Advanced Structural Elucidation Methods
For an unambiguous confirmation of the structure of this compound, more advanced techniques may be employed, although specific published studies for this compound are scarce.
X-ray Crystallography
Computational Chemistry
In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) can be used to predict the properties of this compound. These theoretical calculations can provide optimized molecular geometries, predict NMR and IR spectra, and analyze electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org Such computational results can complement and aid in the interpretation of experimental data. Computational approaches have also been used to predict and elucidate biosynthetic pathways for the parent compound, indole-3-acetic acid. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of indole (B1671886) derivatives often involves multi-step processes that may utilize harsh reagents, high temperatures, and environmentally persistent solvents. Future research must prioritize the development of novel, efficient, and sustainable synthetic methodologies for 2-(4,6-dichloro-1H-indol-3-yl)acetic acid, aligning with the principles of green chemistry. tandfonline.comresearchgate.net
Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, increase product yields, and often allows for the use of greener solvents. tandfonline.comtandfonline.com Investigating microwave-assisted versions of classic indole syntheses, such as the Fischer, Bischler, or Madelung reactions, for dichlorinated precursors could lead to more efficient production.
Mechanochemistry: Solvent-free or low-solvent (liquid-assisted grinding) mechanochemical methods, such as ball milling, offer a sustainable alternative to traditional solution-phase synthesis. rsc.org Developing a mechanochemical Fischer indolisation protocol for the target compound could significantly reduce solvent waste and energy consumption. rsc.org
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical. Designing an MCR strategy that assembles the dichlorinated indole core in one pot would be a highly efficient and sustainable approach. rsc.org
Biocatalysis: The use of enzymes or whole microbial cells for chemical synthesis is a cornerstone of green chemistry. nih.gov Research could focus on engineering microorganisms or isolating enzymes capable of producing indole-3-acetic acid and exploring their tolerance and activity with chlorinated tryptophan precursors. nih.govnih.gov Immobilized biocatalysts could offer advantages such as reusability and continuous production processes. nih.gov
| Methodology | Key Features | Potential Advantages for Synthesizing this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, controlled pressure and temperature. tandfonline.com | Reduced reaction times, higher yields, use of eco-friendly solvents. tandfonline.com |
| Mechanochemistry (Ball Milling) | Solvent-free or low-solvent reactions. rsc.org | Minimized solvent waste, reduced energy consumption, access to novel reactivity. rsc.org |
| Multicomponent Reactions | Multiple reactants in a single step, high atom economy. rsc.org | Increased efficiency, reduced purification steps, operational simplicity. rsc.org |
| Biocatalysis | Use of enzymes or whole cells, mild reaction conditions. nih.govnih.gov | High selectivity, biodegradability of catalysts, reduced hazardous waste. |
Advanced Computational Modeling for Structure-Function Prediction
Computational modeling provides powerful tools to predict the biological activity of molecules and to understand their interactions with biological targets at a molecular level, thereby guiding rational drug design and reducing reliance on extensive experimental screening.
Future computational research on this compound should include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For auxin analogues, studies have shown that the position and nature of halogen substituents on the aromatic ring are critical for activity. researchgate.netbiorxiv.orgnih.gov A focused QSAR study on a library of di- and tri-chlorinated indole-3-acetic acids could generate predictive models to identify substitution patterns that maximize desired biological effects, such as root growth inhibition or induction of somatic embryogenesis. researchgate.netnih.gov
Molecular Docking and Dynamics: The primary receptors for auxins like IAA are the TIR1/AFB family of F-box proteins. Molecular docking simulations can predict the binding orientation and affinity of this compound within the TIR1 receptor pocket. Molecular dynamics simulations can further explore the stability of this binding and how the dichloro-substituents influence the interaction with key amino acid residues compared to the natural hormone IAA. biorxiv.org These simulations can reveal a strong correlation between receptor binding characteristics and auxin activity. biorxiv.org
Integration of Omics Technologies in Mechanistic Studies
To understand the biological effects of this compound, it is crucial to move beyond studying single endpoints and instead investigate its impact on a global, system-wide scale. The integration of "omics" technologies offers a comprehensive approach to elucidate the compound's mechanism of action.
Transcriptomics: Using techniques like RNA sequencing (RNA-Seq) or microarrays, researchers can identify all the genes whose expression is either up- or down-regulated in plant or microbial cells following treatment with the compound. nih.govplos.orgresearchgate.net Studies on IAA and its synthetic analogue 2,4-D have revealed complex changes in gene expression related to hormone signaling, stress responses, and metabolism. nih.govresearchgate.net A transcriptomic analysis would reveal the specific genetic pathways modulated by this compound.
Proteomics: Proteomics analyzes the entire protein complement of a cell or tissue. Label-free quantitative proteomics can be used to identify proteins that change in abundance in response to the compound. nih.govsciengine.com This could reveal post-transcriptional regulatory mechanisms and identify the specific enzymes and structural proteins involved in the cellular response, providing a more direct link between the compound and its physiological effects. nih.gov
| Omics Technology | Objective | Potential Insights for this compound |
|---|---|---|
| Transcriptomics | Analyze global gene expression changes. nih.gov | Identification of responsive genes and signaling pathways (e.g., stress, development). plos.orgresearchgate.net |
| Proteomics | Quantify changes in the entire protein complement. nih.gov | Discovery of protein targets and understanding of post-transcriptional regulation. sciengine.com |
| Metabolomics | Profile changes in small-molecule metabolites. researchgate.netnih.gov | Elucidation of altered metabolic networks and identification of biomarkers of exposure/effect. mdpi.commdpi.com |
Development of Highly Selective and Potent Bioactive Agents
The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to form the basis for drugs with a wide range of biological activities. nih.govmdpi.comresearchgate.net By using this compound as a lead compound, future research could focus on designing and synthesizing novel derivatives with enhanced potency and selectivity for specific biological targets.
This can be achieved through:
Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry approach would involve synthesizing a library of analogues by modifying the lead structure. mdpi.com Variations could include altering the position of the chlorine atoms, introducing other substituents (e.g., methyl, methoxy (B1213986) groups) on the indole ring, or modifying the acetic acid side chain. mdpi.com The biological activity of these new compounds would then be systematically evaluated to build a comprehensive SAR model. nih.govzobodat.at
Target-Based Design: If a specific protein target is identified (e.g., a particular auxin receptor isoform, an enzyme in a pathogenic fungus), computational docking can be used to design modifications that enhance binding affinity and selectivity. This approach aims to create agents that interact specifically with the intended target, minimizing off-target effects. nih.gov The indole scaffold is a key component of numerous natural and synthetic compounds with significant bioactivity. nih.govresearchgate.netnih.govmdpi.com
Role of this compound in Systems Biology and Complex Biological Networks
Systems biology seeks to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.govnumberanalytics.com By integrating data from the aforementioned omics technologies, researchers can construct network models to simulate and predict the broader physiological impact of this compound.
Future research in this area could investigate:
Hormonal Crosstalk: Plant physiological processes are regulated by a complex network of interacting hormones. gatech.eduwikipedia.org A systems-level approach could elucidate how this synthetic auxin perturbs the entire hormonal network, affecting the levels and signaling pathways of other hormones like cytokinins, gibberellins, or abscisic acid.
Network Perturbation Analysis: By treating a model organism (e.g., Arabidopsis thaliana) with the compound and collecting multi-omics data over time, it is possible to build gene regulatory and metabolic network models. These models can help identify key nodes (genes, proteins, or metabolites) in the network that are most affected by the compound, providing a deeper understanding of its mode of action and its ultimate effect on plant growth, development, and stress responses. numberanalytics.com
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4,6-dichloro-1H-indol-3-yl)acetic acid?
- Methodological Answer : A common approach involves refluxing halogenated indole precursors with sodium acetate in acetic acid. For example, 3-formyl-1H-indole derivatives can react with thiazolidinone analogs under acidic conditions to form substituted indole-acetic acids . Adjusting stoichiometry (e.g., 1.1 equiv of aldehyde to 1.0 equiv of nucleophile) and reaction time (3–5 hours) optimizes yield. Post-reaction, precipitates are filtered and recrystallized from acetic acid or DMF/acetic acid mixtures to enhance purity .
Q. How can spectroscopic methods (NMR, MS) characterize this compound?
- Methodological Answer :
- ¹H-NMR : Signals for aromatic protons (e.g., H-4, H-5, H-6, H-7) appear between δ 7.00–7.60 ppm, with distinct splitting patterns indicating substituent positions. The acetic acid side chain (CH₂) resonates as a singlet near δ 3.72 ppm .
- ¹³C-NMR : Carbonyl (C=O) peaks appear at ~176 ppm, while aromatic carbons range from 108–137 ppm, with coupling constants (J = 24–27 Hz) confirming deuterated analogs .
- HRMS-ESI : Use [M+H]+ or [M+Na]+ ions for molecular weight validation. For C₁₁H₈Cl₂NO₂, the calculated mass is ~263.01 g/mol .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Column chromatography with ethyl acetate/n-hexane (1:1) effectively separates impurities. Recrystallization from acetic acid or DMF/acetic acid (1:1) improves crystalline purity . For deuterated analogs, post-synthesis extraction with ethyl acetate and washing with brine removes residual deuterated solvents .
Advanced Research Questions
Q. How can computational modeling (DFT, FT-IR) resolve structural ambiguities in halogenated indole derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict vibrational frequencies (FT-IR/Raman) and electronic properties (HOMO-LUMO gaps). For example, carbonyl stretching modes near 1700 cm⁻¹ and indole ring vibrations (600–1600 cm⁻¹) correlate with experimental data to validate tautomeric forms . Discrepancies between experimental and theoretical NMR shifts (e.g., ±0.3 ppm) may indicate solvent effects or proton exchange dynamics .
Q. What isotopic labeling strategies are viable for tracing metabolic pathways of this compound?
- Methodological Answer : Deuterium labeling at the acetic acid side chain can be achieved via acid-catalyzed H/D exchange. For example, dissolving the compound in trifluoromethanesulfonic acid-d (TfOD) at 40°C for 45 minutes, followed by quenching in D₂O, introduces deuterium at the α-position (CH₂→CD₂) with >98% efficiency . Confirm deuteration via ¹H-NMR signal attenuation and HRMS ([M+H]+ = 265.04 for C₁₁H₆D₂Cl₂NO₂) .
Q. How do electronic effects of 4,6-dichloro substituents influence the reactivity of the indole core in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl substituents deactivate the indole ring, reducing nucleophilicity at the C-2 and C-7 positions. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require elevated temperatures (80–100°C) and strong bases (Cs₂CO₃) to facilitate oxidative addition. Steric hindrance from Cl groups may favor regioselectivity at the less-substituted C-5 position .
Contradiction Analysis & Troubleshooting
Q. How to address conflicting bioactivity data in analogs of this compound?
- Methodological Answer : Discrepancies often arise from substituent positioning. For instance, 6,7-dichloro analogs (CAS 25177-63-3) exhibit altered LogP values (~2.8 vs. ~2.5 for 4,6-dichloro derivatives), impacting membrane permeability . Validate activity via dose-response curves (IC₅₀) in multiple cell lines and control for batch-to-batch purity variations using HPLC (≥95% purity).
Q. Why do NMR spectra of deuterated analogs show residual proton signals?
- Methodological Answer : Incomplete deuteration may occur due to steric hindrance or proton exchange with moisture. Ensure anhydrous conditions during synthesis and storage. Use D₂O washes post-reaction and analyze via ²H-NMR or HRMS to quantify deuteration efficiency .
Safety & Handling
Q. What safety protocols are recommended for handling halogenated indole-acetic acids?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
